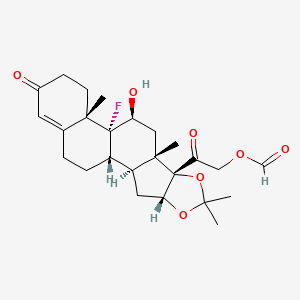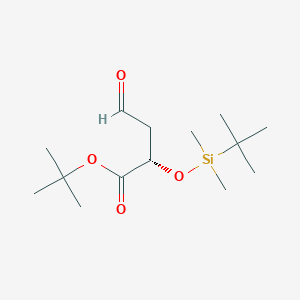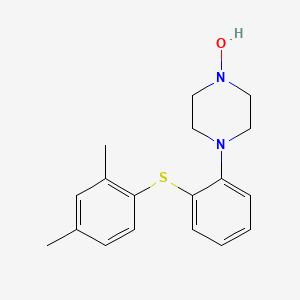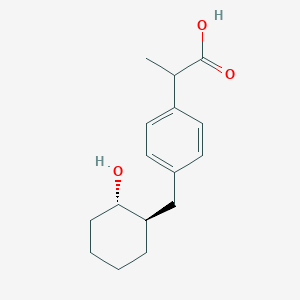![molecular formula C18H25ClN2O5S B13437740 5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride, also known as Desethyltamsulosin Hydrochloride, is a chemical compound that is structurally related to Tamsulosin. Tamsulosin is commonly used as a medication to treat benign prostatic hyperplasia (BPH). Desethyltamsulosin Hydrochloride is a derivative that may have similar or distinct pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desethyltamsulosin Hydrochloride typically involves multiple steps, starting from basic organic compounds. The process may include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride.
Introduction of the hydroxyphenoxyethyl group: This step may involve etherification reactions.
Formation of the final product: The final compound is obtained by combining the intermediate products under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods for Desethyltamsulosin Hydrochloride would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Desethyltamsulosin Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a sulfone, while reduction might produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications similar to Tamsulosin, such as treating BPH.
Industry: As a chemical intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Desethyltamsulosin Hydrochloride would likely involve binding to alpha-1 adrenergic receptors, similar to Tamsulosin. This binding inhibits the receptors, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby improving urine flow in patients with BPH.
Comparación Con Compuestos Similares
Similar Compounds
Tamsulosin: The parent compound, used to treat BPH.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used for BPH.
Silodosin: A selective alpha-1 adrenergic receptor antagonist with similar therapeutic uses.
Uniqueness
Desethyltamsulosin Hydrochloride may have unique pharmacokinetic or pharmacodynamic properties compared to its parent compound and other similar drugs. These differences could affect its efficacy, side effects, and overall therapeutic profile.
Propiedades
Fórmula molecular |
C18H25ClN2O5S |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
5-[(2R)-2-[2-(2-hydroxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O5S.ClH/c1-13(20-9-10-25-16-6-4-3-5-15(16)21)11-14-7-8-17(24-2)18(12-14)26(19,22)23;/h3-8,12-13,20-21H,9-11H2,1-2H3,(H2,19,22,23);1H/t13-;/m1./s1 |
Clave InChI |
LATCUAHVIHWTMG-BTQNPOSSSA-N |
SMILES isomérico |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O.Cl |
SMILES canónico |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


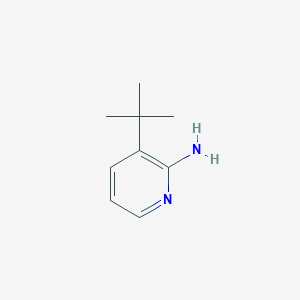
![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)

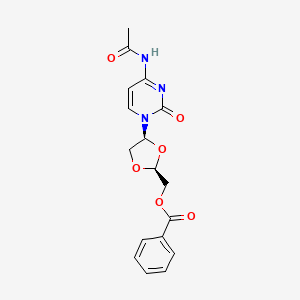

![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)

